molecular formula C13H13ClN4O B2866253 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-chlorophenyl)methanone CAS No. 2309750-93-2

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-chlorophenyl)methanone

Cat. No. B2866253
CAS RN: 2309750-93-2
M. Wt: 276.72
InChI Key: AZCBGWCMDKHNQA-UHFFFAOYSA-N
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Description

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-chlorophenyl)methanone, also known as AZM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AZM belongs to the class of azetidinone compounds and has been found to possess a wide range of biological activities.

Scientific Research Applications

Synthesis and Characterization

  • A study detailed the microwave-assisted rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, which exhibited pharmacological activities, highlighting the utility of similar structures in synthetic medicinal chemistry (Mistry & Desai, 2006).
  • Another investigation focused on the enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric addition of organozinc reagents to aldehydes, demonstrating the compound's relevance in asymmetric synthesis and organometallic chemistry (Wang et al., 2008).

Pharmacological Applications

  • Research on human dihydroorotate dehydrogenase inhibitors utilized a related structure for structural optimization, leading to novel triazole derivatives with potent inhibitory activity, indicating the compound's potential in drug development (Gong et al., 2017).

Material Science and Corrosion Inhibition

  • A study on the adsorption behavior of new triazole derivatives as inhibitors for mild steel corrosion in acid media showcased the application of such compounds in corrosion protection, which is crucial for industrial applications (Li et al., 2007).

Anticancer and Antimicrobial Activity

  • Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and evaluated as potential antimicrobial and anticancer agents, suggesting the compound's derivatives could be explored for therapeutic purposes (Hafez et al., 2016).

Kinetic and Mechanistic Studies

  • The transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators through N-methylation highlighted the significance of structural modifications in biological activity, which can inform drug design strategies (Ding & Silverman, 1993).

properties

IUPAC Name

(3-chlorophenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O/c14-12-3-1-2-11(4-12)13(19)17-5-10(6-17)7-18-9-15-8-16-18/h1-4,8-10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCBGWCMDKHNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)Cl)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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